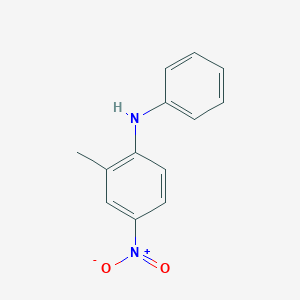

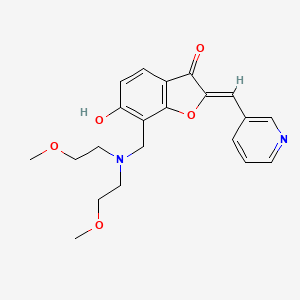

2-methyl-4-nitro-N-phenylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methyl-4-nitro-N-phenylaniline” is a chemical compound with the formula C12H9N3O4 .

Synthesis Analysis

The synthesis of nitroanilines, including this compound, can be achieved through oxidative nucleophilic aromatic amination of nitrobenzenes . This process involves the use of n-BuLi in hexanes, arylamine in dry THF, and 4-nitro-1-(pentafluorosulfanyl)benzene .Molecular Structure Analysis

The molecular structure of nitroanilines, including this compound, has been analyzed by X-ray crystallography . The structures are very similar with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .科学的研究の応用

Synthesis and Anticonvulsant Properties

2-methyl-4-nitro-N-phenylaniline is a part of a series of compounds synthesized for the evaluation of anticonvulsant and neurotoxic properties. These compounds, including this compound, have been studied for their efficacy in seizure models, exhibiting interactions with multiple ion channels, suggesting their potential use in a wide range of seizure models (Vamecq et al., 2000).

Pharmacological Activity

Research indicates that derivatives of aromatic amino acids, including this compound, show promising results in the search for biologically active compounds. These derivatives have been found to possess various pharmacological activities such as anti-inflammatory, analgesic, diuretic, bacteriostatic, fungistatic, and antidiuretic properties. Moreover, they are classified as low toxic compounds, making them potential candidates for the development of active and harmless medications (Isaev et al., 2014).

Catalysis and Organic Synthesis

This compound is involved in catalytic processes and organic synthesis. It is used in asymmetric Michael additions of ketones to nitroalkenes, highlighting its role in modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015). Additionally, it is involved in the synthesis of various organic compounds, such as 2-arylanilines (Noland et al., 2019).

Chemical Carcinogenesis Studies

The compound plays a role in the study of chemical carcinogenesis. Arylamines and nitroarenes, including this compound, are suspected of being involved in chemical carcinogenesis, and the study of DNA adduct formation with these compounds is crucial to determine their genotoxic potential (Jones et al., 2003).

Synthesis of 4-Methoxy-2-methyl-N-phenylaniline

A summary of methods to produce 4-methoxy-2-methyl-N-phenylaniline, a compound related to this compound, has been documented, especially highlighting new methods and technology routes. This provides a theoretical basis for further research into the synthesis and industrialization of these compounds (Xiao-liang, 2012).

Safety and Hazards

将来の方向性

Nitroaromatic compounds, including 2-methyl-4-nitro-N-phenylaniline, are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles . They have been used in second harmonic generating materials and in the synthesis of bioactive molecules . Future research may focus on further understanding the intermolecular forces that are present in these molecules, which is useful for understanding and predicting crystal packing .

特性

IUPAC Name |

2-methyl-4-nitro-N-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-9-12(15(16)17)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTOPFBAXQHMJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)

![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)

![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)

![N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2391197.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2391205.png)